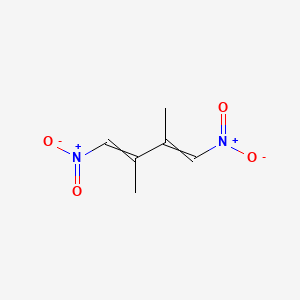

2,3-Dimethyl-1,4-dinitrobuta-1,3-diene

Description

Structure

3D Structure

Properties

CAS No. |

922-34-9 |

|---|---|

Molecular Formula |

C6H8N2O4 |

Molecular Weight |

172.14 g/mol |

IUPAC Name |

2,3-dimethyl-1,4-dinitrobuta-1,3-diene |

InChI |

InChI=1S/C6H8N2O4/c1-5(3-7(9)10)6(2)4-8(11)12/h3-4H,1-2H3 |

InChI Key |

GGDHTSMOXMEUSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C[N+](=O)[O-])C(=C[N+](=O)[O-])C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2,3 Dimethyl 1,4 Dinitrobuta 1,3 Diene

Cycloaddition Reactions of Dinitrated Diene Systems

Conjugated nitrodienes (CNDs) are versatile building blocks in modern organic synthesis, primarily due to the presence of the nitro group which allows for numerous subsequent transformations. nih.gov These molecules are frequently utilized in cycloaddition reactions to form six-membered rings through Diels-Alder reactions and can also participate in [3+2] cycloadditions to yield five-membered heterocyclic systems. nih.govnih.gov The electronic nature of the diene system is profoundly influenced by the strongly electron-withdrawing nitro groups, which dictates its reactivity profile in these pericyclic reactions.

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. wikipedia.orglibretexts.org The reaction is a powerful tool for constructing six-membered rings with significant stereochemical control. wikipedia.orgelte.hu The electronic demands of the reaction can be classified as normal-demand, where an electron-rich diene reacts with an electron-poor dienophile, or inverse-electron-demand, where an electron-deficient diene reacts with an electron-rich dienophile. wikipedia.org

In the context of Diels-Alder reactions, 2,3-Dimethyl-1,4-dinitrobuta-1,3-diene functions as an electron-deficient diene. The presence of two strongly electron-withdrawing nitro groups significantly lowers the energy of its frontier molecular orbitals (HOMO and LUMO). nih.gov This electronic characteristic makes it an ideal candidate for inverse-electron-demand Diels-Alder reactions. wikipedia.org In this role, it reacts efficiently with electron-rich dienophiles, such as vinyl ethers or enamines. The methyl groups at the C2 and C3 positions can influence the reaction rate by affecting the equilibrium between the reactive s-cis and the unreactive s-trans conformations. While bulky substituents at these positions can destabilize the s-trans conformation and accelerate the reaction, excessive steric hindrance could potentially impede the approach of the dienophile. wikipedia.org Computational studies on the related 2,3-dimethyl-1,3-butadiene (B165502) show that methyl substituents have a relatively small effect on the activation barrier of the concerted cycloaddition. nih.gov

While conjugated nitrodienes typically act as the 4π-electron component in Diels-Alder reactions, there are instances where they can function as the 2π-electron dienophile. nih.govnih.gov For 2,3-Dimethyl-1,4-dinitrobuta-1,3-diene to act as a dienophile, it would need to react with a highly electron-rich diene. The reaction would involve one of the nitro-substituted double bonds of the dinitrodiene system. Given the compound's inherent nature as a conjugated 4π system, this role is less common but mechanistically plausible under suitable conditions with appropriately chosen reaction partners. For instance, a highly reactive, electron-rich diene like Danishefsky's diene (1-methoxy-3-trimethylsiloxy-buta-1,3-diene) could potentially engage with the electron-deficient double bond of the dinitrodiene. wikipedia.org

The outcomes of Diels-Alder reactions are governed by principles of regioselectivity and stereoselectivity.

Regioselectivity: In cycloadditions involving unsymmetrical reactants, regioselectivity is determined by electronic effects. youtube.com For polar reactions involving electron-deficient dienes, the preferred regioisomer arises from the interaction between the most electrophilic center of the diene and the most nucleophilic center of the dienophile. nih.gov The strong electron-withdrawing nitro groups create significant partial positive charges on the C1 and C4 carbons of 2,3-Dimethyl-1,4-dinitrobuta-1,3-diene, directing the regiochemical outcome of its reactions with unsymmetrical electron-rich dienophiles.

Stereoselectivity: The Diels-Alder reaction is highly stereospecific, proceeding via a syn addition where the stereochemistry of the dienophile is retained in the product. elte.hu When cyclic products with new stereocenters are formed, the reaction often exhibits a preference for the endo adduct over the exo adduct. This "endo rule" is generally attributed to favorable secondary orbital interactions between the π-system of the diene and the substituents on the dienophile in the transition state. wikipedia.orglibretexts.org This preference for the endo product is a common feature in Diels-Alder reactions, although the degree of selectivity can be influenced by steric factors and reaction conditions. libretexts.orgnih.gov

| Selectivity Type | Governing Principle | Application to 2,3-Dimethyl-1,4-dinitrobuta-1,3-diene |

| Regioselectivity | Alignment of the most electrophilic and nucleophilic centers between the diene and dienophile. nih.gov | The C1/C4 positions of the dinitrodiene are highly electrophilic and will preferentially bond with the most nucleophilic carbon of an unsymmetrical dienophile. |

| Stereoselectivity | Syn addition mechanism; preference for the endo transition state due to secondary orbital interactions. wikipedia.orgelte.hulibretexts.org | The reaction is expected to proceed with syn stereospecificity, and the major product is typically the endo isomer. |

The two nitro groups are powerful electron-withdrawing groups that fundamentally alter the electronic character of the butadiene backbone. youtube.com This has profound consequences for the diene's reactivity in Diels-Alder processes.

Reversal of Polarity: The nitro groups convert the normally electron-rich diene system into a strongly electron-deficient one. Computational studies on the analogous (1E,3E)-1,4-dinitro-1,3-butadiene show that it is a powerful electrophile, in stark contrast to the parent 1,3-butadiene (B125203), which is classified as a moderate nucleophile and electrophile. nih.gov

Lowering of Frontier Orbital Energies: The presence of electron-withdrawing groups lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The significant lowering of the LUMO energy makes the dinitrodiene a potent electrophile and highly reactive toward electron-rich dienophiles in inverse-electron-demand Diels-Alder reactions. wikipedia.org

Increased Reaction Rates: By reducing the HOMO(dienophile)-LUMO(diene) energy gap, the nitro groups accelerate the rate of inverse-electron-demand cycloadditions. youtube.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Global Electrophilicity (ω) Index (eV) | Classification |

| s-trans-1,3-Butadiene | -6.27 | -0.82 | 1.04 | Moderate Electrophile/Nucleophile nih.gov |

| (1E,3E)-1,4-Dinitro-1,3-butadiene | -8.31 | -3.91 | 4.24 | Strong Electrophile nih.govnih.govmdpi.com |

Data derived from computational studies on analogous compounds. nih.govnih.govmdpi.com

Beyond [4+2] cycloadditions, conjugated nitrodienes like 2,3-Dimethyl-1,4-dinitrobuta-1,3-diene are valuable substrates in [3+2] cycloadditions. nih.gov This class of reactions involves a three-atom component (a 1,3-dipole) reacting with a 2π-electron component (a dipolarophile) to form a five-membered ring. uchicago.edulibretexts.org

In this context, the electron-deficient double bonds of the dinitrodiene serve as the dipolarophile. A well-studied example is the reaction of (1E,3E)-1,4-dinitro-1,3-butadiene with N-methyl azomethine ylide. nih.govmdpi.com Key findings from this analogous system suggest that:

The reaction is a polar process, with the dinitrodiene acting as the electrophile. nih.govmdpi.com

The cycloaddition occurs on only one of the two available nitrovinyl moieties, even when the 1,3-dipole is used in large excess. nih.gov This leads to the formation of a pyrroline (B1223166) ring bearing a reactive nitrovinyl substituent, rather than a bis-adduct. nih.gov

The mechanism is considered a polar, stepwise process. nih.gov

It is expected that 2,3-Dimethyl-1,4-dinitrobuta-1,3-diene would exhibit similar reactivity, reacting with 1,3-dipoles such as nitrones, nitrile oxides, or azomethine ylides to furnish highly functionalized five-membered heterocyclic systems. nih.govuchicago.edu The presence of the methyl groups may sterically or electronically influence which of the two double bonds is more reactive.

[3+2] Cycloaddition Reactions of 2,3-Dimethyl-1,4-dinitrobuta-1,3-diene

Reactivity with Azomethine Ylides and Formation of Heterocycles

2,3-Dimethyl-1,4-dinitrobuta-1,3-diene is expected to react with azomethine ylides in [3+2] cycloaddition reactions to form five-membered nitrogen-containing heterocycles. mdpi.comwikipedia.orgsygnaturediscovery.com Azomethine ylides are nitrogen-based 1,3-dipoles that readily react with electron-deficient alkenes, known as dipolarophiles. wikipedia.orgnih.gov The nitro groups on the diene significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the double bonds highly electrophilic and reactive toward the Highest Occupied Molecular Orbital (HOMO) of the azomethine ylide.

While direct studies on 2,3-dimethyl-1,4-dinitrobuta-1,3-diene are not extensively documented, research on the closely related (1E,3E)-1,4-dinitro-1,3-butadiene provides significant insight. In a reaction between (1E,3E)-1,4-dinitro-1,3-butadiene and N-methyl azomethine ylide, a [3+2] cycloaddition occurs at one of the nitro-activated double bonds. nih.govmdpi.comnih.gov This process leads to the formation of a substituted pyrroline ring, a valuable heterocyclic scaffold. nih.govmdpi.com The reaction is highly regioselective, a common feature of 1,3-dipolar cycloadditions involving polarized reactants. wikipedia.org

The general mechanism involves the concerted or stepwise addition of the 1,3-dipole (the azomethine ylide) across one of the π-bonds of the dinitrodiene. The electron-withdrawing nitro group directs the orientation of the addition and stabilizes the transition state.

Considerations for Single vs. Multiple Cycloaddition Events

A key mechanistic question in the reaction of di-activated systems like dinitrodienes is whether the cycloaddition occurs once or twice. For the symmetric 2,3-dimethyl-1,4-dinitrobuta-1,3-diene, both double bonds are electronically equivalent and available for reaction.

However, experimental evidence from the analogous (1E,3E)-1,4-dinitro-1,3-butadiene shows that even when a large excess of the azomethine ylide is used, the reaction stops after a single cycloaddition event. nih.govmdpi.com Only one product, a pyrroline with a remaining nitrovinyl substituent, is isolated. nih.govmdpi.com All attempts to force a second cycloaddition to form a bis-adduct were unsuccessful. mdpi.com

This pronounced selectivity for mono-addition can be attributed to several factors:

Electronic Deactivation : After the first cycloaddition, the conjugation of the diene system is broken. The remaining nitro-activated double bond is no longer part of a larger dinitro-conjugated system, which likely reduces its electrophilicity and reactivity toward a second cycloaddition.

Steric Hindrance : The newly formed heterocyclic ring is a bulky substituent that can sterically hinder the approach of a second azomethine ylide to the remaining double bond.

This suggests that for 2,3-dimethyl-1,4-dinitrobuta-1,3-diene, the formation of a mono-pyrrolidine adduct would be the strongly favored, if not exclusive, outcome.

Hetero-Diels-Alder Reactions of Nitroalkene Moieties

The nitroalkene functional groups within 2,3-dimethyl-1,4-dinitrobuta-1,3-diene can participate in hetero-Diels-Alder reactions, where a heteroatom is part of the 4π or 2π system. wikipedia.org In this context, the nitro-substituted double bond can act as a potent dienophile or, in some cases, as part of a heterodiene.

Typically, in a Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile (a "normal demand" Diels-Alder). organic-chemistry.orglibretexts.org The nitro groups make the double bonds of 2,3-dimethyl-1,4-dinitrobuta-1,3-diene extremely electron-deficient, rendering the compound a highly activated dienophile for reactions with electron-rich dienes.

Alternatively, the conjugated nitroalkene system can function as a heterodiene in an "inverse-demand" hetero-Diels-Alder reaction. Here, the O-N=C-C= system (a 4π heterodiene) reacts with an electron-rich alkene (a dienophile). This type of reaction is known for nitrosoalkenes and can be extended conceptually to nitroalkenes, leading to the formation of six-membered heterocycles like 1,2-oxazine N-oxides. wikipedia.orgresearchgate.netresearchgate.net The catalytic activation of nitroalkenes can, however, have an inherent tendency to undergo the inverse electron-demand hetero-Diels-Alder reaction. mdpi.com

Nucleophilic Addition Pathways

Mechanism and Regiochemistry of Michael Additions to Nitro-Conjugated Systems

The strong electron-withdrawing capacity of the nitro groups makes the π-system of 2,3-dimethyl-1,4-dinitrobuta-1,3-diene highly electrophilic and susceptible to nucleophilic attack. This reactivity is classically demonstrated in the Michael addition, a conjugate (or 1,4-) addition of a nucleophile to an α,β-unsaturated system. pressbooks.pubmasterorganicchemistry.comwikipedia.orgresearchgate.net

In this mechanism, a soft nucleophile (the Michael donor), such as an enolate, amine, or thiol, adds to the terminal carbon (β-position) of the nitro-activated double bond. masterorganicchemistry.comwikipedia.org The attack is directed to this position due to the polarization of the conjugated system, which places a partial positive charge on the β-carbon.

The general mechanism proceeds in three steps:

Nucleophilic Attack : The Michael donor adds to the β-carbon of one of the nitroalkene moieties. This breaks the C=C π-bond, and the resulting negative charge is delocalized onto the α-carbon and the oxygen atoms of the nitro group, forming a resonance-stabilized nitronate intermediate.

Protonation : The nitronate intermediate is protonated, typically by the solvent or during an acidic workup, to yield the final addition product. masterorganicchemistry.com

The regiochemistry of the addition is controlled by the formation of the most stable intermediate. Attack at the β-carbon allows for the delocalization of the negative charge across the C-N-O system, which is highly favorable. encyclopedia.pub For 2,3-dimethyl-1,4-dinitrobuta-1,3-diene, nucleophilic attack would occur at the C1 or C4 position.

Differentiation of 1,2- and 1,4-Addition Products and Their Formation Mechanisms

When a nucleophile reacts with a conjugated system like 2,3-dimethyl-1,4-dinitrobuta-1,3-diene, there is a competition between direct (1,2-addition) and conjugate (1,4-addition) pathways. libretexts.org

1,2-Addition : The nucleophile attacks the carbon atom directly attached to the nitro group (the α-carbon).

1,4-Addition (Michael Addition) : The nucleophile attacks the terminal carbon of the conjugated system (the β-carbon).

The outcome of this competition is largely determined by the nature of the nucleophile and the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control. libretexts.orgfiveable.mepressbooks.publibretexts.org

| Factor | 1,2-Addition (Kinetic Product) | 1,4-Addition (Thermodynamic Product) |

|---|---|---|

| Mechanism | Direct attack at the α-carbon. Often faster due to proximity and greater initial charge concentration. lamission.edu | Conjugate attack at the β-carbon. Leads to a more stable final product. masterorganicchemistry.commasterorganicchemistry.com |

| Reaction Conditions | Favored at low temperatures with irreversible reaction conditions. pressbooks.publibretexts.org | Favored at higher temperatures, allowing the reaction to reach equilibrium. libretexts.orgpressbooks.pub |

| Nucleophile Type | "Hard" nucleophiles (strong bases, charge-dense) like Grignard reagents or organolithiums. libretexts.org | "Soft" nucleophiles (weaker bases, more polarizable) like Gilman cuprates, enolates, amines, and thiols. libretexts.orgyoutube.com |

| Product Stability | Generally less stable as the stabilizing conjugation of the nitroalkene is lost without reforming a C=C bond elsewhere. | Generally more stable. The intermediate enolate/nitronate tautomerizes to regenerate a stable functional group. libretexts.org |

For 2,3-dimethyl-1,4-dinitrobuta-1,3-diene, reaction with a soft nucleophile like diethyl malonate under basic conditions would be expected to yield the 1,4-addition (Michael) product. Conversely, a hard nucleophile like an organolithium reagent might favor 1,2-addition, especially at low temperatures.

Electrocyclization Processes

Electrocyclic reactions are pericyclic processes involving the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. wikipedia.org The stereochemistry of these reactions is dictated by the Woodward-Hoffmann rules and depends on the number of π-electrons and whether the reaction is induced by heat (thermal) or light (photochemical). youtube.com

Conjugated nitrodienes are known to undergo 6π-electrocyclization to form cyclic nitronates. nih.gov While 2,3-dimethyl-1,4-dinitrobuta-1,3-diene is a 4π-electron system, it can be envisioned as part of a larger 6π system if, for example, it reacts with another species to form a transient hexatriene derivative. A 6π electrocyclization under thermal conditions would proceed through a disrotatory motion of the terminal orbitals to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com Photochemically, this reaction would proceed via a conrotatory motion. masterorganicchemistry.com

As a 4π system, the diene itself could theoretically undergo a 4π electrocyclization to form a substituted dinitrocyclobutene. According to the Woodward-Hoffmann rules, a thermal 4π electrocyclization is "forbidden" as a concerted, suprafacial process but can occur via a conrotatory motion. youtube.com A photochemical 4π electrocyclization is "allowed" and proceeds via a disrotatory motion. youtube.com These reactions are often reversible, with the ring-strained cyclobutene (B1205218) favoring the open-chain diene, especially under thermal conditions. wikipedia.org

Chemical Transformations of the Nitro Group within 2,3-Dimethyl-1,4-dinitrobuta-1,3-diene Frameworks

The two nitro groups in 2,3-dimethyl-1,4-dinitrobuta-1,3-diene are highly versatile functional groups that dominate the molecule's reactivity. Their strong electron-withdrawing nature makes the diene system electron-poor and susceptible to specific transformations. growingscience.com These groups can be reduced to various other nitrogen-containing functionalities, can influence the molecule's behavior under oxidative conditions, and can act as leaving groups in nucleophilic substitution reactions. growingscience.commdpi.com

The reduction of nitro groups is a fundamental transformation in organic synthesis, providing a reliable route to primary amines. jsynthchem.com For aliphatic nitro compounds like 2,3-dimethyl-1,4-dinitrobuta-1,3-diene, this transformation can be achieved using various reducing agents. The complete reduction of both nitro groups yields the corresponding 1,4-diamine, a valuable building block in synthetic chemistry. researchgate.net

Common methods for this reduction include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Catalysts such as Palladium-on-Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are effective for converting nitroalkanes to amines. wikipedia.orgyoutube.com

Metal-Acid Systems: Combinations of a metal, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂), with a strong acid like hydrochloric acid (HCl) are classic reagents for nitro group reduction. youtube.com

Metal Hydrides: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are often less selective and typically not the preferred method for reducing aryl nitro compounds due to the formation of azo compounds. wikipedia.orgyoutube.com However, other hydride reagents can be employed for aliphatic systems. wikipedia.org

The reduction process can sometimes be controlled to yield intermediate species. Partial reduction can lead to the formation of hydroxylamines or oximes, depending on the specific reagents and reaction conditions used. wikipedia.org For instance, zinc dust with ammonium (B1175870) chloride is known to reduce nitroalkanes to hydroxylamines. wikipedia.org

Table 2: Common Reagents for Nitro Group Reduction

| Reagent(s) | Product(s) from R-NO₂ | Notes |

|---|---|---|

| H₂, Pd/C (or PtO₂, Raney Ni) | R-NH₂ (Amine) | A common and effective method for complete reduction. wikipedia.orgyoutube.com |

| Fe, HCl (or Zn, HCl) | R-NH₂ (Amine) | A classic and cost-effective method for reducing nitro groups. youtube.com |

| SnCl₂, H₂O | R-NH₂ (Amine) | A chemoselective agent, often used for its specificity towards nitro groups. youtube.com |

| Zn, NH₄Cl | R-NHOH (Hydroxylamine) | Useful for achieving partial reduction to the hydroxylamine (B1172632) stage. wikipedia.org |

This table outlines various common reducing agents and the typical nitrogenous species they produce from a starting nitro compound.

The direct oxidation of a nitro group is not a common synthetic transformation, as the nitrogen atom is already in a high oxidation state. The nitro groups in 2,3-dimethyl-1,4-dinitrobuta-1,3-diene exert a strong electron-withdrawing effect, which deactivates the π-system towards electrophilic attack and oxidation. growingscience.com Consequently, the diene framework is generally resistant to many common oxidizing agents.

Oxidative manipulations involving this framework would typically focus on other parts of a more complex molecule, with the dinitrodiene moiety remaining intact. The term "oxidizing agent" describes a substance that causes oxidation by accepting electrons, thereby being reduced itself. youtube.com In the context of the dinitrodiene, its electron-poor nature means it is more likely to act as an oxidizing agent in certain reactions rather than being oxidized. Any oxidative process would likely require harsh conditions that could lead to the decomposition of the molecule.

The nitro group can function as an effective leaving group in nucleophilic substitution reactions, particularly when attached to an electron-deficient carbon atom. mdpi.comstackexchange.com In 2,3-dimethyl-1,4-dinitrobuta-1,3-diene, the two nitro groups strongly withdraw electron density from the conjugated system, making the sp²-hybridized carbon atoms susceptible to attack by nucleophiles. nih.govyoutube.com

This reaction proceeds via a nucleophilic vinylic substitution mechanism, which typically involves two steps:

Addition: A nucleophile attacks one of the carbon atoms of the double bond, breaking the π-bond and forming a resonance-stabilized carbanionic intermediate (a Meisenheimer-like adduct). youtube.com The negative charge is delocalized over the carbon skeleton and onto the oxygen atoms of the nitro group.

Elimination: The intermediate collapses, reforming the carbon-carbon double bond and expelling the nitro group as a nitrite (B80452) anion (NO₂⁻). mdpi.com

This addition-elimination pathway allows for the substitution of one or both nitro groups with a variety of nucleophiles. The strong activation provided by two nitro groups facilitates this reaction, which might not occur on a less electron-poor alkene. nih.govlibretexts.org

Table 3: Nucleophilic Substitution on Dinitrodiene Frameworks

| Nucleophile | Product Type |

|---|---|

| R-O⁻ (Alkoxides) | Vinyl Ether |

| R-S⁻ (Thiolates) | Vinyl Sulfide (B99878) |

| R₂NH (Amines) | Enamine |

| CN⁻ (Cyanide) | Vinyl Cyanide |

This table shows potential products from the reaction of various nucleophiles with an activated dinitrodiene system, where the nitro group acts as the leaving group. researchgate.net

Computational and Theoretical Investigations of 2,3 Dimethyl 1,4 Dinitrobuta 1,3 Diene

Quantum Chemical Methodologies for Electronic Structure and Reactivity Studies

Quantum chemical calculations are indispensable tools for elucidating the intricate details of molecular structure, stability, and reaction mechanisms. For conjugated systems like dinitrobutadienes, these methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of organic molecules, including conjugated nitro systems. nih.gov This approach is favored for its balance of computational cost and accuracy. DFT calculations determine the electronic structure of a molecule based on its electron density rather than the complex wavefunctions of all its electrons.

For studies on related nitrodienes, the B3LYP functional combined with the 6-31G(d) basis set is a commonly employed level of theory. nih.govnih.gov This combination has proven effective for optimizing molecular geometries and evaluating various properties of conjugated nitro compounds. nih.gov DFT is used to calculate fundamental properties such as molecular orbital energies, charge distributions, and thermodynamic parameters, which are crucial for understanding the molecule's stability and reaction pathways. nih.govresearchgate.net

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. encyclopedia.pubsemanticscholar.org Proposed as an alternative to Frontier Molecular Orbital (FMO) theory, MEDT analyzes the flow of electron density along a reaction path to explain the feasibility and mechanism of a reaction. encyclopedia.pub

In the context of dinitrobutadienes, MEDT is used to study their behavior in reactions like cycloadditions. nih.govnih.govresearchgate.net The theory examines the electron density distribution to characterize the electronic structure of the molecule and predict its reactivity. nih.gov By analyzing concepts rooted in electron density, such as global and local electrophilicity and nucleophilicity, MEDT provides a detailed rationale for the outcomes of polar organic reactions. nih.govnih.gov

Analysis of Global and Local Reactivity Indices

Global reactivity indices, such as electrophilicity (ω) and nucleophilicity (N), are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). For (1E,3E)-1,4-dinitro-1,3-butadiene, the presence of two strongly electron-withdrawing nitro groups results in very low HOMO and LUMO energy levels (−8.31 eV and −3.91 eV, respectively). nih.govnih.gov This leads to a high global electrophilicity index (ω = 4.24 eV) and a very low global nucleophilicity index (N = 0.81 eV). nih.gov

These values classify (1E,3E)-1,4-dinitro-1,3-butadiene as a "super strong electrophile" and a "marginal nucleophile." nih.gov For 2,3-dimethyl-1,4-dinitrobuta-1,3-diene, the electron-donating nature of the two methyl groups would slightly raise the HOMO and LUMO energies, which would marginally decrease its electrophilicity and increase its nucleophilicity compared to the parent compound. However, the overwhelming influence of the two nitro groups ensures that it would still be a very strong electrophile.

| Index | Value (eV) | Classification |

|---|---|---|

| HOMO Energy | -8.31 | N/A |

| LUMO Energy | -3.91 | N/A |

| HOMO-LUMO Gap (ΔE) | 4.40 | Indicates high reactivity |

| Electrophilicity (ω) | 4.24 | Super strong electrophile |

| Nucleophilicity (N) | 0.81 | Marginal nucleophile |

| Electronic Chemical Potential (μ) | -6.11 | Indicates high electron accepting power |

The Electron Localization Function (ELF) is a method used to analyze the spatial distribution of electron pairs in a molecule, providing a clear picture of bonding, lone pairs, and core electrons. nih.gov The ELF analysis for (1E,3E)-1,4-dinitro-1,3-butadiene reveals key features of its electronic structure. nih.govnih.gov

The analysis shows disynaptic basins, corresponding to covalent bonds, for the C-C and C-H bonds. The C=C double bonds of the butadiene backbone are clearly visualized. The nitro groups show characteristic features, including basins for the N-O bonds and monosynaptic basins corresponding to the lone pairs on the oxygen atoms. This topological analysis confirms the classical Lewis structure representation but also provides quantitative information about the electron populations in these regions, highlighting the significant polarization induced by the nitro groups. nih.govnih.gov This polarization depletes electron density from the butadiene backbone, which is consistent with the molecule's high electrophilicity.

Conformational Analysis and Energetics of 2,3-Dimethyl-1,4-dinitrobuta-1,3-diene

The conformational landscape of conjugated dienes is typically dominated by the s-trans (transoid) and s-cis (cisoid) conformations, which arise from rotation around the central C-C single bond. The s-cis conformation is essential for participation in concerted [4+2] cycloaddition reactions.

For the parent compound, (1E,3E)-1,4-dinitro-1,3-butadiene, computational studies have confirmed that the (1E,3E) isomer is the most thermodynamically stable. nih.gov Thermodynamic calculations comparing the possible isomers ((1E,3E), (1E,3Z), and (1Z,3Z)) show that the formation of the (1E,3E) isomer is the most favored pathway. nih.govmdpi.com

For 2,3-dimethyl-1,4-dinitrobuta-1,3-diene, steric interactions between the methyl groups and the nitro groups would play a crucial role in determining the conformational preferences and the rotational barrier around the central C2-C3 bond. The s-trans conformer is generally more stable for butadienes due to reduced steric hindrance. However, the presence of the bulky methyl groups at the C2 and C3 positions could introduce significant steric clash, potentially influencing the relative energy of the s-cis and s-trans forms and the planarity of the conjugated system. Detailed computational studies would be required to quantify these energetic differences and the rotational barriers for 2,3-dimethyl-1,4-dinitrobuta-1,3-diene specifically.

| Reactant Isomer | Product Isomer | ΔH (kcal·mol⁻¹) | ΔG (kcal·mol⁻¹) | ΔS (cal·mol⁻¹·K⁻¹) |

|---|---|---|---|---|

| 3a-RR | 1E,3E | 33.64 | 11.98 | 72.61 |

| 3a-RR | 1E,3Z | 36.09 | 14.27 | 73.17 |

| 3a-RR | 1Z,3Z | 37.31 | 15.11 | 74.45 |

| 3a-RS | 1E,3E | 30.31 | 7.65 | 75.99 |

| 3a-RS | 1E,3Z | 32.76 | 9.94 | 76.54 |

| 3a-RS | 1Z,3Z | 33.98 | 10.78 | 77.83 |

Note: The table shows that regardless of the starting material's stereochemistry (RR or RS), the formation of the (1E,3E) isomer is the most favorable from both an enthalpic and free energy perspective.

Theoretical Insights into Solvent Effects on Reaction Energetics and Selectivity

Solvents can significantly influence the energetics and selectivity of chemical reactions, particularly those involving polar species or transition states with a high dipole moment. For reactions involving 2,3-dimethyl-1,4-dinitrobuta-1,3-diene, which is a highly polar molecule, solvent effects are expected to be pronounced.

Theoretical studies on the Diels-Alder reactions of the related compound 2,3-dimethyl-1,3-butadiene (B165502) show that polar solvents can affect reaction rates and selectivity. researchgate.net For instance, in reactions with alkyl glyoxylates, the use of polar nitroalkane solvents was found to significantly improve the yield and enantioselectivity of the hetero-Diels-Alder product compared to less polar solvents like CH2Cl2.

Computational studies using implicit solvent models, such as the Self-Consistent Reaction Field (SCRF) method, allow for the investigation of these effects. researchgate.net For the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene with diethyl azodicarboxylate, theoretical calculations showed good agreement with experimental reaction rates across 23 different solvents. researchgate.net The analysis indicated that the stabilization of the polar transition state by the solvent is a key factor. The interaction between the solvent and the transition state was found to be correlated with the formation of the new C-N bonds. researchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2,3 Dimethyl 1,4 Dinitrobuta 1,3 Diene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2,3-dimethyl-1,4-dinitrobuta-1,3-diene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are critical for assigning the specific chemical shifts and confirming the connectivity of the atoms within the molecule.

The ¹H NMR spectrum of 2,3-dimethyl-1,4-dinitrobuta-1,3-diene is expected to be relatively simple due to the molecule's symmetry. The key signals would correspond to the methyl protons and the vinyl protons. The electron-withdrawing nature of the nitro groups significantly influences the chemical shifts of the nearby protons, causing them to appear at a lower field (higher ppm) compared to the non-nitrated analog, 2,3-dimethyl-1,3-butadiene (B165502).

In the ¹³C NMR spectrum, distinct signals are expected for the methyl carbons, the quaternary carbons of the butadiene backbone, and the vinyl carbons. The carbons directly attached to the nitro groups will be strongly deshielded and appear at a significantly downfield chemical shift. For comparison, in the related compound (1E,3E)-1,4-dinitro-1,3-butadiene, the carbon atoms directly connected to the nitro groups are shifted downfield to δ = 146.60 ppm, while the central C2 and C3 carbon atoms show a signal at δ = 129.50 ppm. nih.govresearchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| Methyl Protons (-CH₃) | ~2.0 - 2.5 | ~15 - 25 | Slightly downfield due to proximity to the conjugated system and nitro groups. |

| Vinyl Protons (=CH-NO₂) | ~7.0 - 8.0 | - | Significantly downfield due to the strong electron-withdrawing effect of the nitro group and conjugation. |

| Quaternary Carbons (C2, C3) | - | ~130 - 145 | Part of the conjugated diene system. |

| Vinyl Carbons (C1, C4) | - | ~145 - 155 | Strongly deshielded by the directly attached nitro groups. |

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) are invaluable for confirming the direct connectivity between protons and carbons. libretexts.orgmuni.czustc.edu.cn In an HSQC or HMQC spectrum of 2,3-dimethyl-1,4-dinitrobuta-1,3-diene, cross-peaks would be observed between the signals of the methyl protons and the methyl carbons in their respective ¹H and ¹³C spectra. Similarly, a correlation would be seen between the vinyl protons and the vinyl carbons (C1 and C4). These experiments provide unambiguous evidence for the C-H bond correlations within the molecule, solidifying the structural assignment. For instance, in the analysis of (1E,3E)-1,4-dinitro-1,3-butadiene, 2D ¹H-¹³C HMQC NMR was used to assign signals to all hydrogen atoms. nih.gov

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), the elemental composition can be definitively established. For 2,3-dimethyl-1,4-dinitrobuta-1,3-diene (C₆H₈N₂O₄), HR-MS would provide an exact mass measurement that corresponds to its calculated molecular weight, thereby confirming the molecular formula and ruling out other possibilities with the same nominal mass.

| Molecular Formula | Calculated Exact Mass | Expected Ion | Expected m/z |

|---|---|---|---|

| C₆H₈N₂O₄ | 172.0484 | [M+H]⁺ | 173.0557 |

| C₆H₈N₂O₄ | 172.0484 | [M+Na]⁺ | 195.0376 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 2,3-dimethyl-1,4-dinitrobuta-1,3-diene would be characterized by strong absorption bands corresponding to the nitro groups and the carbon-carbon double bonds of the conjugated diene system.

The nitro group (NO₂) typically exhibits two distinct and strong stretching vibrations: an asymmetric stretch and a symmetric stretch. mdpi.com The presence of conjugation can slightly lower the frequencies of these absorptions. Additionally, the C=C stretching vibrations of the diene would be observed, although their intensity might be variable. The C-H stretching and bending vibrations of the methyl groups would also be present.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 | Strong |

| Alkene (C=C) | Stretch (conjugated) | 1600 - 1650 | Medium to Weak |

| Methyl (C-H) | Stretch | 2850 - 3000 | Medium |

| Methyl (C-H) | Bend | 1375 - 1450 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. youtube.compressbooks.pub The extended π-electron system in 2,3-dimethyl-1,4-dinitrobuta-1,3-diene, which includes the two double bonds and the two nitro groups, is expected to absorb UV or visible light, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

The presence of the conjugated diene system and the auxochromic nitro groups is expected to result in a significant bathochromic (red) shift of the maximum absorption wavelength (λmax) compared to a simple, non-conjugated diene. The λmax is a key indicator of the extent of conjugation in the molecule. For the related compound (1E,3E)-1,4-dinitro-1,3-butadiene, a maximum absorption at λ = 281 nm was observed. nih.gov A similar absorption maximum would be anticipated for 2,3-dimethyl-1,4-dinitrobuta-1,3-diene.

| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent |

|---|---|---|---|

| Conjugated Dinitrodiene | π → π* | ~280 - 300 | Methanol or Ethanol |

Based on a comprehensive search of available scientific literature, there is no specific information regarding the applications of the chemical compound 2,3-Dimethyl-1,4-dinitrobuta-1,3-diene in the areas outlined in the requested article structure.

The search results yielded information on structurally related but distinct compounds, such as:

2,3-Dimethyl-1,3-butadiene , which is widely used in cycloaddition reactions to form carbocyclic systems.

(1E,3E)-1,4-dinitro-1,3-butadiene , which serves as a precursor in the synthesis of various heterocyclic compounds.

2,3-Dinitro-1,3-butadiene derivatives, which are also used as building blocks for heterocycles.

Therefore, it is not possible to generate the requested article with scientifically accurate and thorough content for each specified section and subsection, as no research findings on this particular compound's applications in complex organic synthesis have been reported in the searched sources.

Applications of 2,3 Dimethyl 1,4 Dinitrobuta 1,3 Diene in Complex Organic Synthesis

Preparation of Functionalized Organic Molecules via Addition Reactions

Synthesis of Nitro-Substituted Ethers, Sulfides, and Halogen Compounds

The unique electronic properties of conjugated nitrodienes (CNDs), such as 2,3-Dimethyl-1,4-dinitrobuta-1,3-diene, render them valuable precursors in the synthesis of various functionalized molecules. The pronounced electrophilic character of the diene system, conferred by the presence of the nitro groups, facilitates reactions with a range of nucleophiles. growingscience.com This reactivity is effectively harnessed for the synthesis of nitro-substituted ethers, sulfides, and halogen compounds through addition reactions. nih.gov

The formation of nitro-substituted sulfides is achieved via the nucleophilic addition of thiols. The reaction of ethanethiol (B150549) with 1-nitro-1,3-butadiene, for instance, proceeds via a 1,2-addition mechanism to yield the corresponding sulfide (B99878) product. growingscience.com Similarly, more complex halogenated dinitrodienes, like tetrachloro-1,3-dinitro-1,3-butadiene, readily react with sulfur nucleophiles such as phenylmethanethiol. researchgate.net These reactions demonstrate the general applicability of nitrodienes as substrates for synthesizing complex nitro-thioethers.

While specific documented examples for the synthesis of nitro-substituted ethers and halogen compounds directly from 2,3-Dimethyl-1,4-dinitrobuta-1,3-diene are not detailed in the provided literature, the established reactivity patterns of CNDs suggest their potential in such transformations. nih.gov Nucleophilic addition of alcohols or alkoxides would lead to ether formation, while reactions with halide ions could yield the corresponding halogenated compounds. The table below summarizes the types of nucleophilic additions applicable to dinitrodiene systems for these syntheses.

| Target Compound Class | Nucleophile | General Reaction Type | Illustrative Reactant (Analogous System) |

|---|---|---|---|

| Nitro-Substituted Sulfides | Thiols (R-SH) | Nucleophilic Addition | Ethanethiol, Phenylmethanethiol growingscience.comresearchgate.net |

| Nitro-Substituted Ethers | Alcohols (R-OH) / Alkoxides (R-O⁻) | Nucleophilic Addition | Not specified |

| Nitro-Substituted Halogen Compounds | Halide Ions (X⁻) | Nucleophilic Addition | Not specified |

Contribution to the Development of Diverse Chemical Libraries

Conjugated nitrodienes, including 2,3-Dimethyl-1,4-dinitrobuta-1,3-diene, are exceptionally versatile building blocks in organic synthesis, making them significant contributors to the development of diverse chemical libraries. researchgate.net Their utility stems from a structure that offers multiple avenues for chemical transformation, far exceeding that of simpler conjugated nitroalkenes. researchgate.net

The diene framework is highly amenable to cycloaddition reactions, particularly [4+2] Diels-Alder reactions, where it can function as the diene component to construct six-membered rings. nih.govnih.gov This capability allows for the rapid assembly of complex carbocyclic and heterocyclic scaffolds, which form the core of many chemical libraries. Furthermore, the presence of two nitro groups provides crucial functionality. These electron-withdrawing groups activate the diene for various reactions and, importantly, can be chemically modified in subsequent steps. nih.gov The nitro group can be transformed into a wide array of other functional groups, such as amines, hydroxylamines, oximes, or carbonyls, thereby exponentially increasing the molecular diversity accessible from a single precursor. nih.gov

The capacity of nitrodienes to undergo both cycloadditions and nucleophilic additions allows for the generation of a wide range of molecular architectures, from highly functionalized acyclic compounds to complex polycyclic systems. researchgate.net This strategic utility establishes compounds like 2,3-Dimethyl-1,4-dinitrobuta-1,3-diene as valuable starting materials for generating libraries of novel compounds for screening in drug discovery and materials science.

| Reaction Type | Role of Nitrodiene | Resulting Molecular Scaffolds | Contribution to Diversity |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Diene | Six-membered carbocycles and heterocycles nih.govnih.gov | Rapid generation of complex ring systems. |

| [3+2] Cycloaddition | Dienophile or Diene | Five-membered heterocycles nih.gov | Access to diverse heterocyclic cores. |

| Nucleophilic Addition | Electrophile | Highly functionalized acyclic compounds growingscience.comresearchgate.net | Introduction of various functional groups (ethers, sulfides, amines). |

| Post-Synthesis Modification | Nitro-group precursor | Amines, Oximes, Carbonyls, etc. nih.gov | Multiplies derivatives from a single scaffold. |

Supramolecular Chemistry Involving Nitro Substituted Conjugated Diene Derivatives

Exploration of Non-Covalent Interactions Mediated by Nitro Groups

The nitro group is a potent mediator of a variety of non-covalent interactions, which are crucial in directing the assembly of molecules in the solid state and in solution. The strong electron-withdrawing character of the nitro group creates a significant dipole moment and localizes partial positive charges on the nitrogen atom and adjacent carbons, while the oxygen atoms bear partial negative charges. This electronic distribution facilitates a range of directional intermolecular contacts.

In related nitro-containing compounds, several key non-covalent interactions have been identified. These include:

π-π Stacking: The electron-deficient nature of the aromatic or conjugated system due to the nitro groups promotes attractive interactions with electron-rich π-systems.

NO-π Interactions: The partially positive nitrogen atom of the nitro group can interact favorably with the electron-rich face of an adjacent π-system.

NO₂---NO₂ Interactions: Dipole-dipole interactions between the nitro groups of neighboring molecules can also play a significant role in stabilizing crystal packing. mdpi.com

Hydrogen Bonding: While the nitrodiene itself may not be a strong hydrogen bond donor, the oxygen atoms of the nitro group can act as effective hydrogen bond acceptors, interacting with suitable donor molecules.

Halogen Bonding: In systems containing halogen atoms, the nitro group can act as a halogen bond acceptor.

The interplay of these interactions can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. The specific geometry and electronic properties of the nitro-substituted conjugated diene will dictate the dominant interactions and the resulting packing motifs.

Interactive Data Table: Key Non-Covalent Interactions Involving Nitro Groups

| Interaction Type | Description | Potential Role in Supramolecular Assembly |

| π-π Stacking | Attraction between electron-deficient and electron-rich aromatic or conjugated systems. | Formation of columnar or layered structures. |

| NO-π Interactions | Interaction between the partially positive nitrogen of a nitro group and a π-system. | Directional control in crystal engineering. |

| NO₂---NO₂ Interactions | Dipole-dipole interactions between nitro groups. | Stabilization of molecular packing. mdpi.com |

| Hydrogen Bonding | The oxygen atoms of the nitro group act as hydrogen bond acceptors. | Formation of extended networks with donor molecules. |

| Halogen Bonding | The nitro group acts as a halogen bond acceptor. | Anisotropic control of supramolecular structures. |

Design and Engineering of Molecular Assemblies and Host-Guest Systems

The unique electronic and structural features of nitro-substituted conjugated dienes make them attractive candidates for the design of sophisticated molecular assemblies and host-guest systems. The ability of the nitro group to engage in specific non-covalent interactions can be harnessed to create receptors for particular guest molecules.

For instance, the electron-deficient cavity of a macrocycle or a molecular cleft constructed from nitrodiene-containing building blocks could selectively bind electron-rich guest species through π-π stacking and other complementary interactions. Research on nitro-substituted N-alkylbenzoaza-18-crowns-6 has demonstrated the influence of the nitro group on the complexing power of these macrocycles towards various cations.

Furthermore, the integration of nitro-conjugated dienes into larger frameworks, such as covalent organic frameworks (COFs) or metal-organic frameworks (MOFs), could lead to materials with tailored properties for applications in sensing, catalysis, and separations. The nitro groups within the pores of such materials could serve as specific binding sites for guest molecules. The reductive carbonylation of nitrobenzenes has been successfully catalyzed by host-guest assemblies of acidic flexible polymers and Pd-metallated covalent organic frameworks, showcasing the potential of such systems. nih.gov

Influence of Nitro Functionality on Intermolecular Recognition and Self-Assembly

The nitro group exerts a profound influence on the processes of intermolecular recognition and self-assembly. Its strong electron-withdrawing ability significantly modulates the electronic properties of the conjugated diene system, thereby dictating the nature and strength of intermolecular interactions. This, in turn, governs the thermodynamic and kinetic aspects of self-assembly.

In the context of self-assembly, the directionality of the interactions involving the nitro group can lead to the formation of highly ordered aggregates. For example, the interplay between π-π stacking and in-plane hydrogen bonding or other directional interactions can result in the formation of tapes, sheets, or other complex supramolecular polymers. The modification of catechol with a nitro group has been shown to affect intermolecular cross-linking and adhesion, highlighting the significant impact of this functional group on molecular interactions. acs.org

The process of molecular recognition is also heavily influenced by the presence of nitro groups. A host molecule containing a nitro-conjugated diene unit can exhibit selectivity for guest molecules that possess complementary electronic and steric features. The recognition event is driven by the sum of the favorable non-covalent interactions between the host and the guest, with the nitro group playing a pivotal role in establishing this interaction landscape.

Integration of Conjugated Nitrodiene Scaffolds into Supramolecular Architectures

The rigid and planar nature of the conjugated diene backbone, combined with the functional handles provided by the nitro groups, makes these scaffolds valuable components for the construction of larger supramolecular architectures. One powerful method for integrating such scaffolds is through covalent synthesis, followed by non-covalent self-assembly of the resulting macromolecules.

For example, Diels-Alder reactions involving nitro-substituted dienes or dienophiles can be employed to construct complex, polycyclic systems. nih.govbeilstein-journals.org These larger molecules can then be programmed to self-assemble into well-defined supramolecular structures through the non-covalent interactions discussed earlier. The reaction of 5-nitro-2-pyridones with 2,3-dimethyl-1,3-butadiene (B165502), for instance, leads to the formation of quinolones through a regioselective Diels-Alder cycloaddition, demonstrating the utility of a similar diene scaffold in building fused heterocyclic systems. nih.gov

Moreover, conjugated nitrodiene units can be incorporated as photo- or electro-active components in supramolecular systems. The electronic properties of the nitro-conjugated diene can be tuned by varying the substitution pattern, allowing for the design of materials with specific optical or electronic responses. These materials could find applications in areas such as molecular electronics, photovoltaics, and chemical sensing. The use of conjugated supramolecular architectures for the detection of nitro-based compounds is an active area of research. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.